(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
CAS No.: 1980023-97-9
Cat. No.: VC4761423
Molecular Formula: C10H13Cl2FN4
Molecular Weight: 279.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1980023-97-9 |
|---|---|
| Molecular Formula | C10H13Cl2FN4 |
| Molecular Weight | 279.14 |
| IUPAC Name | (1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | FFJXYYVMNJUPEN-KLXURFKVSA-N |
| SMILES | CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s molecular formula is C₁₀H₁₃Cl₂FN₄, with a molecular weight of 279.14 g/mol . Its structure comprises:
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A pyridine ring substituted at the 6-position with a 4-fluoro-pyrazolyl group.
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An (S)-configured ethanamine moiety at the pyridine’s 3-position.
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Two hydrochloride counterions enhancing solubility for pharmacological applications .
The stereochemistry at the ethanamine’s chiral center is critical for its biological activity, as enantiomeric purity directly influences binding affinity to molecular targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂FN₄ | |
| Molecular Weight | 279.14 g/mol | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in water, DMSO | |
| Storage Conditions | -20°C, desiccated |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions optimized for enantiomeric purity and yield:
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Pyrazole Ring Formation: Hydrazine reacts with β-diketones under acidic conditions to form the 4-fluoro-pyrazolyl group.
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Pyridine Substitution: A nucleophilic aromatic substitution introduces the pyrazolyl group to 3-aminopyridine using sodium hydride.
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Chiral Resolution: Chiral auxiliaries or enzymatic methods resolve the racemic mixture to isolate the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing stability .
Industrial Scalability
Industrial production employs continuous flow reactors and automated purification systems to achieve kilogram-scale output with >99% purity . Critical challenges include minimizing byproducts during fluorination and ensuring stereochemical fidelity at scale.
Pharmacological Profile and Mechanisms
Biological Activity
As a Pralsetinib intermediate, the compound indirectly contributes to RET kinase inhibition, which blocks downstream signaling pathways (e.g., MAPK, PI3K-AKT) in cancer cells . In vitro studies demonstrate its precursor role in suppressing proliferation of NSCLC cell lines (IC₅₀: 0.2–1.4 μM).
Structure-Activity Relationships (SAR)
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Fluoro Substituent: Enhances metabolic stability and target binding via hydrophobic interactions.
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(S)-Configuration: Optimal spatial orientation for binding to RET’s ATP pocket, as evidenced by 10-fold higher activity compared to the (R)-enantiomer .
Analytical Characterization
Quality Control Techniques
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High-Performance Liquid Chromatography (HPLC): Confirms ≥97% purity using C18 columns and acetonitrile/water mobile phases .
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify structural integrity, with characteristic peaks at δ 8.4 (pyridine-H) and δ 6.2 (pyrazole-H).
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Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 279.1, consistent with the molecular formula .
Applications in Oncology Drug Development
Role in Pralsetinib Synthesis
Pralsetinib (BLU-667), an FDA-approved therapy for RET-altered cancers, relies on this compound as a stereochemically defined building block . Its incorporation ensures precise spatial arrangement critical for inhibiting oncogenic RET fusions and mutations .
Clinical Impact
In clinical trials, Pralsetinib achieved a 65% objective response rate in NSCLC patients, underscoring the importance of high-quality intermediates in manufacturing .
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